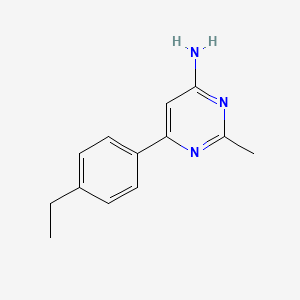
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole
説明
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole (BCO) is an organic compound that has been studied for its potential applications in the field of scientific research. BCO is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and bromine atoms. It is a colorless solid and has been used in various synthetic organic chemistry reactions. BCO has been used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
Synthetic Utility
Synthesis of Extended Oxazoles
"5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole" derivatives serve as reactive scaffolds for synthetic elaboration, especially in the substitution reactions to prepare various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. These compounds offer a versatile platform for the development of complex molecules due to their reactivity and functional group tolerance Patil & Luzzio, 2016.
Regioselective Direct Halogenation
A straightforward method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles demonstrates high regioselectivity and moderate to good yields, highlighting the efficiency of using N-bromosuccinimide and N-chloro succinimide in halogenation reactions Yamane et al., 2004.
Biological Activity
Antibacterial and Antimicrobial Agents
Novel derivatives of "5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole" have been evaluated for their antibacterial activity, demonstrating potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacterial strains Plech et al., 2011.
Material Science
Optoelectronic Properties
New bicyclic oxazolidine compounds, derivable from "5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole", have been synthesized and their optoelectronic properties investigated using density functional theory, demonstrating potential applications in material science and electronic devices Abbas et al., 2018.
特性
IUPAC Name |
5-(bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-5-7-6-13-10(14-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPAGDWTSZKLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(O2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)

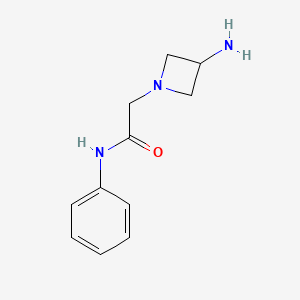
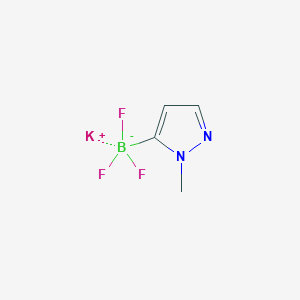
![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)
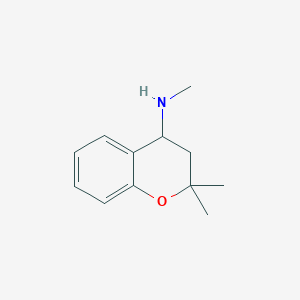
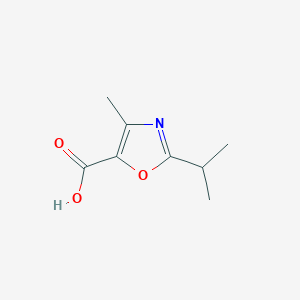
![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)
![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1490578.png)

